![molecular formula C13H16N2O3 B2370770 1-(4-Aminobenzoyl)piperidine-4-carboxylic acid CAS No. 1308299-34-4](/img/structure/B2370770.png)
1-(4-Aminobenzoyl)piperidine-4-carboxylic acid
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Description
1-(4-Aminobenzoyl)piperidine-4-carboxylic acid (abbreviated as 4-ABPC) is an organic compound belonging to the family of aminobenzoyl acids. It is widely used in the preparation of pharmaceuticals and other organic compounds, and has been studied extensively in recent years for its potential applications in pharmaceutical and biomedical research.
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(4-Aminobenzoyl)piperidine-4-carboxylic acid and its derivatives are prominently used in the synthesis of various medicinal compounds. For instance, it has been used in the synthesis of oxindole via palladium-catalyzed CH functionalization, highlighting its role in medicinal chemistry synthesis, particularly in the context of Serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014). Additionally, its derivatives have been evaluated as potential anticancer agents, as seen in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids (Rehman et al., 2018).
Chemical Structure and Properties
The chemical structure and properties of compounds derived from 1-(4-Aminobenzoyl)piperidine-4-carboxylic acid have been a focus of various studies. For instance, the anhydrous 1:1 proton-transfer compounds of isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids have been studied for their hydrogen bonding and molecular assembly capabilities (Smith & Wermuth, 2010).
Biological Activities and Applications
A variety of biological activities have been associated with derivatives of this compound. For example, new piperidine substituted benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities (Shafi et al., 2021). Additionally, the compound has been used in the development of Aurora kinase inhibitors, potentially useful in treating cancer (ヘンリー,ジェームズ, 2006).
Analytical and Spectral Studies
Analytical and spectral studies of compounds containing 1-(4-Aminobenzoyl)piperidine-4-carboxylic acid have been conducted to understand their properties and potential applications. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives sheds light on the structural and functional aspects of these compounds (Patel et al., 2011).
properties
IUPAC Name |
1-(4-aminobenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8,14H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCFABOTSHKXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobenzoyl)piperidine-4-carboxylic acid |
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